2,4-Dichloro-3-fluoroaniline
Overview
Description
2,4-Dichloro-3-fluoroaniline is an organic compound with the molecular formula C6H4Cl2FN. It is a derivative of aniline, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 3 positions, respectively. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-3-fluoroaniline can be synthesized through several methods. One common method involves the diazotization of this compound followed by a Sandmeyer reaction. The process begins with the preparation of 2,4-dichloro-3-fluorodiazonium chloride from this compound using hydrochloric acid and sodium nitrite at low temperatures. The diazonium salt is then reacted with copper(I) chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar diazotization and Sandmeyer reaction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in controlled environments to manage the exothermic nature of the reactions and to ensure safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding anilines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines or thiols.
Oxidation: Nitro derivatives are formed.
Reduction: Corresponding anilines are produced.
Scientific Research Applications
2,4-Dichloro-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-fluoroaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary based on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroaniline
- 3-Fluoroaniline
- 2,4-Difluoroaniline
Uniqueness
2,4-Dichloro-3-fluoroaniline is unique due to the presence of both chlorine and fluorine substituents on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds.
Properties
IUPAC Name |
2,4-dichloro-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBWZLHNQCQDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650424 | |
Record name | 2,4-Dichloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-93-6 | |
Record name | 2,4-Dichloro-3-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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